3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Overview
Description
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid, also known as PEPA, is a compound that belongs to the family of AMPA receptor agonists. It was first synthesized in the year 2000 and has since then been widely used in scientific research for its various applications.
Mechanism of Action
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid acts by binding to the AMPA receptor and increasing the flow of positively charged ions into the neuron, leading to depolarization and the generation of an action potential. This results in the release of neurotransmitters, which facilitate communication between neurons.
Biochemical and Physiological Effects:
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid has been found to enhance synaptic transmission and increase the frequency of miniature excitatory postsynaptic currents (mEPSCs) in the hippocampus, a region of the brain involved in learning and memory. It has also been shown to increase the density of AMPA receptors at synapses and enhance long-term potentiation (LTP), a process that is essential for the formation of new memories.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of synaptic transmission. However, its use is limited by its short half-life and the need for specialized equipment to administer it.
Future Directions
There are several future directions for research on 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid and its applications. One area of interest is the development of more stable and selective AMPA receptor agonists for therapeutic use in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of research is the study of the role of AMPA receptors in synaptic plasticity and their potential as targets for cognitive enhancement. Additionally, the use of 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid in combination with other compounds such as NMDA receptor antagonists may provide new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.
Scientific Research Applications
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid is primarily used in scientific research to study the role of AMPA receptors in the central nervous system. It has been found to be a potent and selective agonist of the AMPA receptor, which is responsible for mediating fast excitatory synaptic transmission in the brain.
properties
IUPAC Name |
3-methyl-5-oxo-5-(2-piperidin-1-ylethylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(10-13(17)18)9-12(16)14-5-8-15-6-3-2-4-7-15/h11H,2-10H2,1H3,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNRVMFUDVEJKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCN1CCCCC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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